



# Application Notes and Protocols for a Drug-Drug Interaction Study of Lotiglipron

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For Researchers, Scientists, and Drug Development Professionals

## **Application Notes**

Introduction

**Lotiglipron** (PF-07081532) is an orally administered, small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist that was under development for the treatment of type 2 diabetes and obesity.[1][2] The clinical development of **lotiglipron** was discontinued in June 2023 due to observations of elevated liver transaminases in participants of Phase 1 drug-drug interaction (DDI) studies and a Phase 2 study.[3][4][5] This finding of potential hepatotoxicity underscores the critical importance of thoroughly investigating the DDI potential of new molecular entities. Understanding how co-administered drugs may alter the pharmacokinetics of **lotiglipron**, and vice-versa, is essential for elucidating the mechanisms of toxicity and for the safety of any future development of similar compounds.

These application notes provide a framework for designing a comprehensive DDI study for **lotiglipron**, considering its known metabolic profile and the safety concerns that led to its discontinuation. The protocols are based on current regulatory guidance from the U.S. Food and Drug Administration (FDA) and are intended to serve as a template for investigating the interaction potential of **lotiglipron** with other medications.

Pharmacokinetic Profile of Lotiglipron



A Phase 1 study (C3991006) investigating the absorption, distribution, metabolism, and excretion (ADME) of radiolabeled **lotiglipron** in healthy male participants revealed that the primary route of excretion is via the feces (78.6%), with a minor contribution from renal excretion (4.7%). This suggests that hepatic metabolism and/or biliary excretion are the main clearance pathways for **lotiglipron**. Two primary metabolites have been identified: PF-07943285 in the blood and PF-07943283 in the feces. The significant role of the liver in the clearance of **lotiglipron** makes it susceptible to DDIs with drugs that modulate the activity of hepatic metabolizing enzymes and transporters.

Rationale for Drug-Drug Interaction Studies

Given the primary hepatic clearance of **lotiglipron** and the observed hepatotoxicity, DDI studies are crucial to assess the following:

- Lotiglipron as a Victim: To determine if potent inhibitors or inducers of drug-metabolizing
  enzymes (e.g., cytochrome P450s) or transporters (e.g., P-glycoprotein [P-gp], organic anion
  transporting polypeptides [OATPs], or breast cancer resistance protein [BCRP]) can
  significantly alter the systemic exposure of lotiglipron, potentially exacerbating its toxicity.
- Lotiglipron as a Perpetrator: To evaluate the potential of lotiglipron and its major metabolites to inhibit or induce the activity of key drug-metabolizing enzymes or transporters, which could affect the pharmacokinetics of co-administered medications.

The selection of interacting drugs for the clinical DDI studies that were initiated for **lotiglipron** (NCT05745701 and NCT05788328) provides insight into the suspected interaction pathways. These studies planned to investigate interactions with itraconazole, cyclosporine, dabigatran, and rosuvastatin. Itraconazole is a strong inhibitor of CYP3A4 and P-gp, while cyclosporine is an inhibitor of P-gp and OATP1B1. Dabigatran is a substrate of P-gp, and rosuvastatin is a substrate of OATP1B1/1B3 and BCRP. This suggests that **lotiglipron** may be a substrate and/or inhibitor of these pathways.

## **Experimental Protocols**

In Vitro Studies

1. Cytochrome P450 (CYP) Inhibition Assay



Objective: To determine the potential of lotiglipron and its major metabolites to inhibit the
activity of major human CYP isoforms (CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19,
and CYP3A4).

#### Methodology:

- Incubate human liver microsomes with a panel of CYP-specific probe substrates in the presence and absence of varying concentrations of **lotiglipron** and its metabolites.
- Following incubation, quantify the formation of the specific metabolite of the probe substrate using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) for each CYP isoform.

#### 2. CYP Induction Assay

 Objective: To evaluate the potential of lotiglipron to induce the expression of CYP1A2, CYP2B6, and CYP3A4.

#### Methodology:

- Culture fresh human hepatocytes and treat them with varying concentrations of lotiglipron, a positive control inducer, and a vehicle control for 48-72 hours.
- Measure the mRNA expression levels of the target CYP enzymes using quantitative reverse transcription PCR (qRT-PCR).
- Measure the enzymatic activity of the target CYP isoforms using specific probe substrates.

#### 3. Transporter Interaction Assays

- Objective: To assess whether lotiglipron is a substrate or inhibitor of key uptake (e.g., OATP1B1, OATP1B3, OAT1, OAT3, OCT1, OCT2) and efflux (e.g., P-gp, BCRP) transporters.
- Methodology:



- Utilize in vitro systems, such as membrane vesicles or transfected cell lines overexpressing the transporter of interest.
- For substrate assessment, measure the uptake of radiolabeled or unlabeled lotiglipron into the cells or vesicles in the presence and absence of known inhibitors of the transporter.
- For inhibition assessment, measure the uptake of a known probe substrate of the transporter in the presence and absence of varying concentrations of lotiglipron.
- Quantify the concentrations of the test compounds and probe substrates using LC-MS/MS or scintillation counting.

Clinical DDI Study Design (Hypothetical)

Study Title: An Open-Label, Randomized, Crossover Study to Investigate the Effect of a Potent CYP3A4 and P-gp Inhibitor (Itraconazole) on the Pharmacokinetics of **Lotiglipron** in Healthy Adult Subjects.

#### Study Objectives:

- Primary: To evaluate the effect of multiple doses of itraconazole on the single-dose pharmacokinetics of **lotiglipron**.
- Secondary: To assess the safety and tolerability of lotiglipron when administered alone and in combination with itraconazole.

Study Population: Healthy male and female subjects, aged 18 to 55 years, with a body mass index (BMI) between 18.5 and 30.0 kg/m<sup>2</sup>.

Study Design: A two-period, two-sequence, crossover design.

- Period 1: Subjects will receive a single oral dose of lotiglipron.
- Period 2: Subjects will receive multiple oral doses of itraconazole (a strong CYP3A4 and P-gp inhibitor) and a single oral dose of lotiglipron.
- A washout period of at least 14 days will separate the two periods.



#### Treatment Regimen:

- Lotiglipron: A single oral dose (e.g., 20 mg).
- Itraconazole: 200 mg once daily for several days to achieve steady-state inhibition before and during the administration of **lotiglipron**.

#### Pharmacokinetic Sampling:

- Serial blood samples will be collected at pre-dose and at specified time points post-dose of **lotiglipron** (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72 hours) in each period.
- Plasma concentrations of lotiglipron and its major metabolite (PF-07943285) will be determined using a validated LC-MS/MS method.

#### Safety Assessments:

 Continuous monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests (including liver function tests: ALT, AST, bilirubin) throughout the study.

#### **Data Presentation**

The pharmacokinetic parameters will be summarized in the following tables:

Table 1: Pharmacokinetic Parameters of **Lotiglipron** (Geometric Mean with 90% Confidence Interval)

Parameter	Lotiglipron Alone	Lotiglipron + Itraconazole	Geometric Mean Ratio (90% CI)
Cmax (ng/mL)			
AUC0-t (ngh/mL)	_		
AUC0-inf (ngh/mL)	_		
Tmax (h)	_		
t1/2 (h)	_		

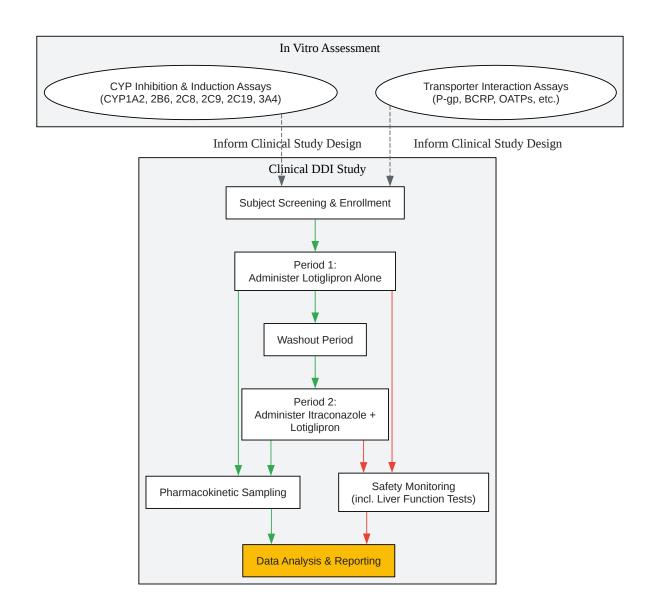


Table 2: Summary of Safety Findings

Adverse Event	Lotiglipron Alone (N=)	Lotiglipron + Itraconazole (N=)
Number of Subjects with at least one AE		
Nausea	_	
Headache	_	
Elevated ALT	_	
Elevated AST	_	

## **Visualizations**

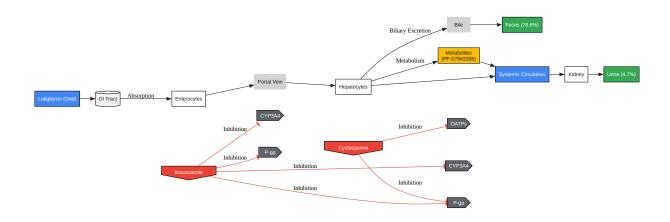




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Caption: Workflow for Lotiglipron Drug-Drug Interaction Studies.





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Caption: Potential Metabolic and Transporter Pathways for Lotiglipron and Sites of DDI.

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